molecular formula C13H14ClNO B1418641 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 1173083-50-5

3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B1418641
CAS No.: 1173083-50-5
M. Wt: 235.71 g/mol
InChI Key: SGAJACPAPPJAFM-UHFFFAOYSA-N
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Description

3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is a biphenyl derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of two benzene rings linked at the [1,1’] position, with a methoxy group at the 3’ position and an amine group at the 4 position, forming a hydrochloride salt. Biphenyl derivatives are known for their versatility and presence in many biologically active compounds, making them significant in synthetic organic chemistry and medicinal chemistry .

Preparation Methods

The synthesis of 3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids . Another method involves the Bennett–Turner reaction, where tetrafluoro-3-methoxybenzene is treated with CuCl2 and lithium tert-butoxide in the presence of O2 gas to produce the biphenyl coupling product .

Chemical Reactions Analysis

3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride undergoes various chemical reactions, including:

    Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride can be compared with other biphenyl derivatives, such as:

Properties

IUPAC Name

4-(3-methoxyphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAJACPAPPJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173083-50-5
Record name (3'-Methoxy-4-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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